molecular formula C22H24O6 B1681557 Wuweizisu C CAS No. 61301-33-5

Wuweizisu C

Cat. No. B1681557
CAS RN: 61301-33-5
M. Wt: 384.4 g/mol
InChI Key: HTBWBWWADZJXID-TXEJJXNPSA-N
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Description

Wuweizisu C is a lignan originally isolated from Schisandrae . It has been found to have diverse biological activities . It is one of the active compounds of Schisandra chinensis, a plant that has been used for centuries to treat chronic liver disease .


Synthesis Analysis

The synthesis of Wuweizisu C and its analogs has been a subject of research . A significant project on Wuweizisu C and its analogs has led to the discovery and development of two potent derivatives α-DDB and BICYCLOL which are currently in clinical trials against HBV .

Scientific Research Applications

Hepatoprotective Effect

  • Scientific Field : Pharmacology
  • Summary of Application : Wuweizisu C, an active compound of Fructus Schisandrae (also known as Wuweizi), has been studied for its hepatoprotective effects. It’s used in traditional Chinese medicine to treat chronic liver disease .
  • Methods of Application : The study involved molecular docking and network analysis to explore the hepatoprotective mechanism of Wuweizi .
  • Results : The study demonstrated that Wuweizisu C may target with 21 intracellular proteins associated with liver diseases, especially with fatty liver disease. The CYP2E1, PPARα, and AMPK genes and their related pathway may play a pivotal role in the hepatoprotective effects of Wuweizi .

Anti-Inflammatory Effects

  • Scientific Field : Immunology
  • Summary of Application : Wuweizisu C, a dibenzocyclooctadiene lignan from Schisandra chinensis, has been studied for its anti-inflammatory effects .
  • Methods of Application : The study involved testing selected dibenzocyclooctadiene lignans for their anti-inflammatory potential in LPS-stimulated monocytes by monitoring their anti-NF-κB activity, antioxidant activity in CAA assay, and their effect on gap junction intercellular communication in WB-ras cells .
  • Results : The anti-inflammatory activity was proven for certain S. chinensis lignans .

Clinical Trials Against HBV

  • Scientific Field : Virology
  • Summary of Application : Wuweizisu C and its analogs have led to the discovery and development of two potent derivatives α-DDB and BICYCLOL which are currently in clinical trials against HBV .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Membrane Potential Regulation

  • Scientific Field : Cellular Biology
  • Summary of Application : Wuweizisu C from Schisandra chinensis has been studied for its effects on membrane potential regulation .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The study demonstrated that Wuweizisu C can induce a decrease in the membrane potential .

Inhibition of Fatty Degeneration

  • Scientific Field : Metabolic Biology
  • Summary of Application : Wuweizisu C has been studied for its potential to inhibit fatty degeneration .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : Wuweizisu C could dose-dependently inhibit fatty degeneration and decrease serum triglyceride .

Future Directions

Wuweizisu C has been widely studied for its potential therapeutic effects. Future research may focus on further understanding its mechanism of action and potential applications in treating liver diseases .

properties

IUPAC Name

3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBWBWWADZJXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317497
Record name Schisandrin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

schisandrinC

CAS RN

61301-33-5
Record name Schisandrin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61301-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Schisandrin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61301-33-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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